2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) has been studied for its crystal structure, revealing that the piperazine ring adopts a chair conformation. The dihedral angles between the piperazine ring and the benzene ring suggest a specific spatial arrangement, indicating its potential application in crystallography and molecular design (Faizi, Ahmad & Golenya, 2016).
Medicinal Chemistry
Piperazine derivatives, including structures similar to 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid, are identified for their central pharmacological activity, mainly involving the activation of the monoamine pathway. These compounds are researched for their potential therapeutic applications as antipsychotic, antidepressant, and anxiolytic drugs (Brito, Moreira, Menegatti & Costa, 2018).
Antimicrobial and Antioxidant Activities
Novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives have been synthesized and evaluated for their in vitro antibacterial, antifungal, and antioxidant activities. Some compounds demonstrated significant antimicrobial activity against pathogenic bacterial and fungal strains, as well as moderate antioxidant activity, suggesting their potential in pharmaceutical applications (Mallesha & Mohana, 2011).
Enantioseparation in Drug Synthesis
The enantioseparation of 1-(1,4-benzodioxane-2-carbonyl)piperazine enantiomers has been studied, indicating its importance in the preparation of antihypertensive drugs like doxazosin. This highlights the compound's role in the pharmaceutical industry, particularly in the synthesis of stereochemically pure drugs (Yu, 2005).
Antihypertensive Drug Synthesis
N-(2,3-Dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine has been improved as an intermediate in the synthesis of the antihypertensive drug, Doxazosin. This compound is crucial for treating conditions like benign prostate hyperplasia and hypertension, indicating its importance in cardiovascular therapeutics (Ramesh, Reddy & Reddy, 2006).
Mechanism of Action
Target of Action
The primary target of 2-(4-Ethyl-piperazine-1-carbonyl)-benzoic acid is acetylcholinesterase (AChE) . AChE is a key enzyme involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged neurotransmission .
Mode of Action
The compound interacts with its target, AChE, by inhibiting its activity . This inhibition results in a dose-dependent increase in acetylcholine levels . The compound also releases a metabolite, 4-(4-ethyl-piperazin-1-yl)-1-(2,3,4-trihydroxy-phenyl)-butan-1-one (SP-04m), which, along with the parent compound, acts as a sigma-1 receptor antagonist . This supports their potential use in relieving symptoms related to psychosis, a non-cognitive condition often associated with Alzheimer’s disease .
Biochemical Pathways
The compound’s action on AChE affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound increases acetylcholine levels, enhancing cholinergic transmission . Additionally, both the compound and its metabolite offer neuroprotection against Aβ1-42 toxicity in various neuronal cell lines . They also protect neuronal cells and rat brain mitochondria exposed to various mitochondrial respiratory chain complex toxins .
Pharmacokinetics
The compound’s ability to inhibit ache both in vitro and in vivo suggests that it can cross the blood-brain barrier and reach its target in the brain .
Result of Action
The compound’s action results in enhanced cholinergic neurotransmission due to increased acetylcholine levels . This could potentially improve cognitive function in conditions like Alzheimer’s disease, where cholinergic deficits are observed . Additionally, the compound and its metabolite offer neuroprotection against Aβ1-42 toxicity, which is implicated in the pathogenesis of Alzheimer’s disease .
Properties
IUPAC Name |
2-(4-ethylpiperazine-1-carbonyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-2-15-7-9-16(10-8-15)13(17)11-5-3-4-6-12(11)14(18)19/h3-6H,2,7-10H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCWMPJVMVSBYHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=CC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.